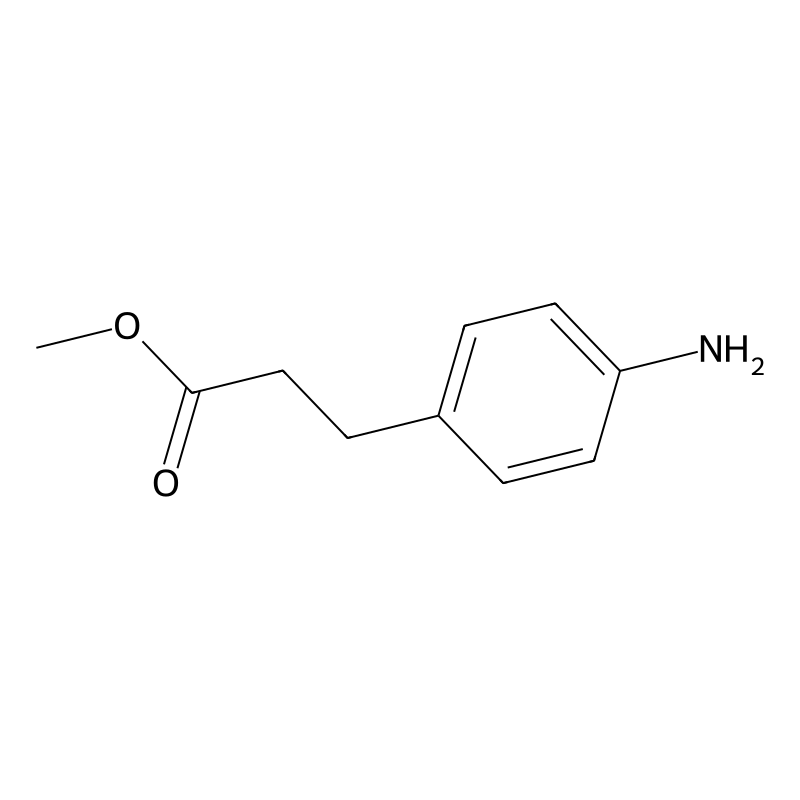

Methyl 3-(4-aminophenyl)propanoate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Methyl 3-(4-aminophenyl)propanoate is an organic compound with the molecular formula . It is classified as a derivative of propanoic acid, featuring an amino group attached to a phenyl ring, which is further linked to a methyl ester group. This compound is recognized for its structural characteristics that allow it to participate in various

- Oxidation: The amino group can be oxidized to form nitro derivatives. Common reagents for this reaction include potassium permanganate or chromium trioxide under acidic conditions.

- Reduction: The ester group can be reduced to an alcohol, typically using reducing agents such as lithium aluminum hydride or sodium borohydride.

- Substitution: The amino group can participate in nucleophilic substitution reactions, often facilitated by halogenating agents like thionyl chloride or phosphorus tribromide .

Major Products Formed- Oxidation: Nitro derivatives.

- Reduction: Alcohol derivatives.

- Substitution: Halogenated derivatives.

Research indicates that methyl 3-(4-aminophenyl)propanoate exhibits potential biological activities. It has been studied for its role in biochemical pathways and its interactions with various enzymes. Notably, it may possess anti-inflammatory and analgesic properties, making it a candidate for therapeutic applications . Its ability to form hydrogen bonds due to the amino group enhances its interaction with biological targets, influencing their activity and function.

The synthesis of methyl 3-(4-aminophenyl)propanoate typically involves two main stages:

- Esterification Process: This method involves the reaction of 3-(4-aminophenyl)propanoic acid with methanol in the presence of a catalyst such as thionyl chloride. The reaction is usually conducted under reflux conditions within an inert atmosphere to prevent oxidation.

- Industrial Production: In industrial settings, continuous flow reactors may be employed for large-scale production. These reactors allow for precise control over reaction conditions (temperature and pressure), optimizing yield and purity. Catalysts like sulfuric acid or p-toluenesulfonic acid are commonly used to enhance the reaction rate .

Methyl 3-(4-aminophenyl)propanoate has several applications across various fields:

- Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.

- Biology: Investigated for its potential roles in biochemical pathways and enzyme interactions.

- Medicine: Explored for therapeutic properties, particularly in anti-inflammatory and analgesic contexts.

- Industry: Utilized in producing polymers and materials with specific properties .

Studies on methyl 3-(4-aminophenyl)propanoate have shown that its amino group can interact with enzymes or receptors via hydrogen bonding. This interaction can influence the activity of these biological targets, leading to various physiological effects. Additionally, the ester group can undergo hydrolysis, releasing active propanoic acid derivatives that may further engage with biological pathways .

Several compounds share structural similarities with methyl 3-(4-aminophenyl)propanoate. Here are some notable examples:

| Compound Name | Structural Feature |

|---|---|

| Methyl 3-(4-aminophenoxy)propanoate | Contains an ether linkage instead of a direct phenyl connection. |

| Methyl 3-(4-nitrophenyl)propanoate | Contains a nitro group instead of an amino group. |

| Methyl 3-(4-hydroxyphenyl)propanoate | Contains a hydroxyl group instead of an amino group. |

| Methyl 4-(4-aminophenyl)butanoate | Similar structure but differs in carbon chain length. |

Uniqueness

Methyl 3-(4-aminophenyl)propanoate is distinguished by its combination of an amino group and a methyl ester group, allowing it to participate in a wide range of

Systematic IUPAC Naming and Chemical Representation

The systematic International Union of Pure and Applied Chemistry name for this compound is methyl 3-(4-aminophenyl)propanoate [1] [2] [3]. This nomenclature follows the standard IUPAC conventions for naming organic esters, specifically indicating the methyl ester of 3-(4-aminophenyl)propanoic acid.

The chemical structure can be represented through several standardized formats:

SMILES (Simplified Molecular Input Line Entry System): COC(=O)CCC1=CC=C(C=C1)N [1] [4] [5]

InChI (International Chemical Identifier): InChI=1S/C10H13NO2/c1-13-10(12)7-4-8-2-5-9(11)6-3-8/h2-3,5-6H,4,7,11H2,1H3 [1] [2] [4]

InChI Key: LXHNQRGWWMORLQ-UHFFFAOYSA-N [1] [2] [4]

These structural identifiers provide unambiguous representations of the molecular connectivity and are widely used in chemical databases and computational chemistry applications.

Alternative Names and Common Identifiers

Methyl 3-(4-aminophenyl)propanoate is known by several alternative names and synonyms in chemical literature and commercial databases. The most commonly encountered alternative names include:

- Methyl 4-aminobenzenepropanoate [6] - This name follows the CAS Registry naming convention

- Benzenepropanoic acid, 4-amino-, methyl ester [1] [6] - Systematic name based on the parent carboxylic acid

- Methyl 3-(p-aminophenyl)propionate [6] - Using the traditional p- designation for para-substitution

- Methyl β-(4-aminophenyl)propionate [6] - Indicating the beta position of the aromatic substituent

- Hydrocinnamic acid, p-amino-, methyl ester [6] - Based on the hydrocinnamic acid parent structure

- Methyl 3-(4-aminophenyl)propionate [1] - Alternative ester nomenclature

- 3-(4-amino-phenyl)propionic acid methyl ester [1] - Descriptive ester name

Additional commercial and database identifiers include various alphanumeric codes used by chemical suppliers and research institutions, such as MFCD00546554 [1] [7] [8], which serves as the MDL number for this compound in chemical databases.

Chemical Registry Numbers and Databases

The primary Chemical Abstracts Service Registry Number for methyl 3-(4-aminophenyl)propanoate is 35418-07-6 [1] [2] [4] [3] [6] [7] [9]. This CAS number serves as the definitive unique identifier for the free base form of the compound in chemical literature and regulatory databases.

It is important to note that the hydrochloride salt form of this compound has a different CAS number: 91012-19-0 [10] [11] [12] [13]. This distinction is crucial for proper identification and sourcing of the specific chemical form required for research or industrial applications.

The compound is catalogued in numerous major chemical databases with specific identification numbers:

| Database | Identifier | Reference |

|---|---|---|

| ChEMBL | CHEMBL2252083 | [1] |

| DSSTox | DTXSID60329103 | [1] |

| European Community (EC) | 818-128-8 | [1] |

| Nikkaji | J656.084I | [1] |

| Wikidata | Q82092151 | [1] |

| PubChem CID | 417374 | [1] |

These database entries provide comprehensive information about the compound's properties, biological activities, and regulatory status across different jurisdictions and research applications.

Molecular Formula and Weight Analysis

The molecular formula of methyl 3-(4-aminophenyl)propanoate is C₁₀H₁₃NO₂ [1] [2] [4] [9]. This formula indicates the compound contains ten carbon atoms, thirteen hydrogen atoms, one nitrogen atom, and two oxygen atoms.

The molecular weight has been consistently reported across multiple sources with slight variations due to different precision levels and atomic weight standards used:

| Source | Molecular Weight (g/mol) | Reference |

|---|---|---|

| PubChem | 179.22 | [1] |

| Sigma-Aldrich | 179.22 | [2] |

| CAS Common Chemistry | 179.22 | [6] |

| ChemSrc | 179.216 | [9] |

| NIST WebBook | 179.2157 | [14] |

Based on current NIST atomic weight standards, the calculated molecular weight is 179.21 g/mol, which aligns closely with the reported literature values. The atomic composition breakdown is as follows:

- Carbon: 10 atoms × 12.01 u = 120.10 u

- Hydrogen: 13 atoms × 1.008 u = 13.104 u

- Nitrogen: 1 atom × 14.007 u = 14.007 u

- Oxygen: 2 atoms × 15.999 u = 31.998 u

The exact mass, as reported in mass spectrometry databases, is 179.095 u [9], which represents the mass calculated using the exact masses of the most abundant isotopes of each element.

Molecular Structure and Geometry

Methyl 3-(4-aminophenyl)propanoate exhibits a complex molecular architecture characterized by the integration of aromatic and aliphatic components within a single molecular framework. The compound possesses a molecular formula of C₁₀H₁₃NO₂ with a molecular weight of 179.22 g/mol [1] [2]. The molecular structure features a para-substituted benzene ring connected to a propanoate chain through a methylene bridge, with a primary amino group positioned at the para position of the aromatic ring [3] [4].

The compound adopts a predominantly extended conformation in its lowest energy state, with the propanoate chain oriented away from the aromatic ring system to minimize steric interactions [5]. The benzene ring maintains strict planarity due to its aromatic character, while the propanoate chain exhibits considerable conformational flexibility owing to the sp³-hybridized carbon atoms [6]. The overall molecular geometry can be described as having a rigid aromatic core with a flexible aliphatic tail, creating opportunities for diverse intermolecular interactions [7] [8].

Table 1: Physical Properties of Methyl 3-(4-aminophenyl)propanoate

| Property | Value |

|---|---|

| Molecular Weight | 179.22 g/mol |

| Melting Point | 51-52°C |

| Boiling Point | 294.8°C at 760 mmHg |

| Density | 1.112 g/cm³ |

| Refractive Index | 1.547 |

| Flash Point | 151.3°C |

| Vapor Pressure | 0.00159 mmHg at 25°C |

| Solubility | Soluble in organic solvents |

| pKa | 7.67±0.10 (predicted) |

| LogP | 1.37-1.96 |

| Polar Surface Area | 52.32 Ų |

| Storage Temperature | 4°C, protect from light |

Bonding Properties and Electronic Distribution

The bonding characteristics of methyl 3-(4-aminophenyl)propanoate reflect a complex interplay between aromatic π-electron systems and aliphatic σ-bonding frameworks. The benzene ring system exhibits typical aromatic bonding patterns with carbon-carbon bond lengths ranging from 1.39 to 1.40 Å, consistent with the delocalized π-electron system characteristic of aromatic compounds [9]. The aromatic carbon-nitrogen bond connecting the amino group to the benzene ring demonstrates partial double bond character due to π-electron delocalization, with bond lengths typically ranging from 1.34 to 1.38 Å [5].

The propanoate chain exhibits standard aliphatic bonding characteristics, with carbon-carbon single bonds measuring approximately 1.52-1.54 Å [10]. The ester functional group displays distinctive electronic properties, with the carbonyl carbon-oxygen double bond exhibiting typical lengths of 1.20-1.22 Å and the ester carbon-oxygen single bond showing partial double bond character at 1.32-1.36 Å due to resonance effects [11] [12].

The electronic distribution within the molecule is significantly influenced by the presence of both electron-donating and electron-withdrawing functional groups. The primary amino group acts as a strong electron-donating substituent through both inductive (+I) and mesomeric (+M) effects, increasing electron density in the aromatic ring system [13]. Conversely, the methyl ester group functions as an electron-withdrawing substituent through its -M and -I effects, creating a complementary electronic balance within the molecular framework [14].

Table 2: Bond Characteristics and Electronic Properties

| Bond Type | Expected Bond Length (Å) | Bond Character |

|---|---|---|

| C-C (aromatic) | 1.39-1.40 | Aromatic π-conjugated |

| C-C (aliphatic) | 1.52-1.54 | Single σ-bond |

| C-N (aromatic) | 1.34-1.38 | Aromatic π-electron delocalized |

| C-O (ester) | 1.32-1.36 | Partial double bond character |

| C=O (carbonyl) | 1.20-1.22 | Double bond (π + σ) |

| N-H (primary amine) | 1.00-1.02 | Polar covalent |

| C-H (aromatic) | 1.08-1.10 | Nonpolar covalent |

| C-H (aliphatic) | 1.08-1.12 | Nonpolar covalent |

Functional Groups Analysis

The molecular structure of methyl 3-(4-aminophenyl)propanoate incorporates three primary functional groups that define its chemical behavior and reactivity profile. The para-amino benzene ring system serves as the central aromatic core, providing both structural rigidity and electronic stabilization through π-electron delocalization [15]. The primary amino group (-NH₂) positioned at the para position exhibits characteristic pyramidal geometry with a lone pair of electrons, contributing to the molecule's nucleophilic properties and basic character [13].

The methyl ester functional group (-COOCH₃) represents a key reactive site within the molecule, featuring a planar arrangement around the carbonyl carbon due to sp² hybridization and resonance effects [7] [8]. This functional group exhibits dual reactivity, with the carbonyl carbon serving as an electrophilic center susceptible to nucleophilic attack, while the ester oxygen atoms participate in hydrogen bonding interactions [16]. The methyl group attached to the ester oxygen demonstrates relatively free rotation around the C-O bond, contributing to conformational flexibility [17].

The propanoate chain linking the aromatic ring to the ester functionality provides conformational flexibility through its sp³-hybridized carbon atoms, allowing for rotation around the C-C single bonds [5]. This structural feature enables the molecule to adopt various conformational states, potentially influencing its interaction with biological targets and its physical properties [6].

Table 3: Electronic Distribution and Functional Groups

| Functional Group | Electronic Effect | Chemical Reactivity |

|---|---|---|

| Primary Amino Group (-NH₂) | Electron-donating (+M, +I) | Nucleophilic, basic (pKa ~4.6) |

| Methyl Ester (-COOCH₃) | Electron-withdrawing (-M, -I) | Electrophilic carbonyl carbon |

| Benzene Ring | π-electron delocalization | Aromatic substitution reactions |

| Propanoate Chain | Flexible σ-framework | Conformational flexibility |

| Para-substituted Phenyl | Conjugation between substituents | Enhanced electron density |

Stereochemical Properties

Methyl 3-(4-aminophenyl)propanoate exhibits limited stereochemical complexity due to the absence of chiral centers within its molecular framework. The compound exists as a single constitutional isomer with defined connectivity between all atoms, eliminating the possibility of structural isomerism [4]. The aromatic ring system maintains strict planarity, constraining the spatial arrangement of the para-amino group and the propanoate chain attachment point [6].

The molecule demonstrates E/Z stereoisomerism potential around the ester bond due to restricted rotation around the C-O ester linkage, although this barrier is relatively low under normal conditions [18]. The primary amino group exhibits pyramidal geometry with the nitrogen atom positioned approximately 0.15 Å above the plane defined by the three substituents, creating a shallow pyramidal structure that can undergo rapid inversion at room temperature .

The para-substitution pattern on the benzene ring creates a symmetrical electronic environment, eliminating the possibility of positional isomers while maximizing the distance between the electron-donating amino group and the electron-withdrawing ester functionality [5]. This spatial arrangement optimizes the electronic complementarity between the functional groups while minimizing steric hindrance [20].

Conformational Analysis and Stability

The conformational landscape of methyl 3-(4-aminophenyl)propanoate is dominated by rotation around the flexible propanoate chain, with the most stable conformations adopting extended arrangements that minimize steric interactions between the aromatic ring and the ester functionality [6]. Computational studies on similar compounds suggest that the preferred conformation places the propanoate chain in an anti-arrangement relative to the aromatic ring, maximizing the distance between bulky substituents [21].

The rotational barriers within the molecule are relatively low, with methyl group rotation around the ester C-O bond exhibiting barriers in the range of 2-12 kJ/mol, consistent with typical values for methyl esters [22] [17]. The rotation around the aliphatic C-C bonds in the propanoate chain encounters minimal steric hindrance, allowing for relatively free rotation and contributing to the molecule's conformational flexibility [18].

Thermal stability analysis indicates that the compound maintains structural integrity at moderate temperatures, with decomposition occurring above 250°C [11]. The aromatic ring system provides inherent stability through π-electron delocalization, while the ester functionality remains stable under neutral conditions but may undergo hydrolysis under acidic or basic conditions [16]. The primary amino group contributes to overall molecular stability through its electron-donating effects, which increase electron density in the aromatic system [15].

Table 4: Conformational Analysis Parameters

| Structural Feature | Description |

|---|---|

| Aromatic Ring Planarity | Rigid planar benzene ring system |

| Propanoate Chain Flexibility | Flexible sp³-hybridized carbon chain |

| Amino Group Orientation | Pyramidal geometry with lone pair |

| Ester Group Planarity | Planar arrangement due to resonance |

| Methyl Group Rotation | Low barrier rotation around C-O bond |

| Intramolecular Hydrogen Bonding | Minimal due to spatial separation |

| Preferred Conformation | Extended anti-conformation |

| Rotational Barriers | Methyl rotation: 2-12 kJ/mol |

XLogP3

GHS Hazard Statements

H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation]

Pictograms

Irritant